Physicochemical Differentiation from the Antibiotic Sulfamethoxypyridazine (CAS 80-35-3)
The target compound is structurally distinct from the clinically used antibiotic sulfamethoxypyridazine. The replacement of the 4-aminobenzenesulfonamide with a pyridine-3-sulfonamide terminal group eliminates the primary amine, a structural alert for idiosyncratic toxicity and a handle for rapid N-acetylation-based metabolism . This change also results in a lower computed LogP, altered hydrogen-bonding capacity, and reduced topological polar surface area (TPSA) compared to closely related analogs, potentially impacting membrane permeability and oral bioavailability .
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Sulfamethoxypyridazine: XLogP is 0.9 |
| Quantified Difference | Δ = +0.4 Log units (Target compound is more lipophilic) |
| Conditions | XLogP3-AA computation, PubChem 2021.05.07 release. |
Why This Matters
A higher LogP for the target compound suggests it may have different absorption and distribution characteristics compared to its antibiotic analog, a critical factor for any in vivo research application.
- [1] PubChem. Compound Summary for CID 5330, Sulfamethoxypyridazine. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed Apr 29, 2026. View Source
